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molecular formula C8H5ClN2S B1363652 3-Chloro-4-phenyl-1,2,5-thiadiazole CAS No. 5728-14-3

3-Chloro-4-phenyl-1,2,5-thiadiazole

Cat. No. B1363652
M. Wt: 196.66 g/mol
InChI Key: AKHLEAKSFDZHLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06620940B1

Procedure details

1.9 g (0.00517 mol) of tributylphenyl stannane and 0.29 g (0.00025 mol) of tetrakis (triphenylphosphine)palladium(0) were added to a solution of 0.775 g (0.005 mol) of 3,4-dichloro-1,2,5-thiadiazole in 10 mL of toluene under nitrogen and heated at reflux. After 8 h, 0.145 g (1.25×10−4 mol) of tetrakis(triphenylphosphine)palladium(0) were added. After 24 h of reflux, 48% of product formed by quantitative HPLC (versus a reference prepared as reported by L. Weinstock et al., J. Org. Chem., vol. 32, p 2823 (1967)).
Quantity
1.9 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis (triphenylphosphine)palladium(0)
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
0.775 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.145 g
Type
catalyst
Reaction Step Two
Yield
48%

Identifiers

REACTION_CXSMILES
C([Sn](CCCC)(CCCC)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)CCC.[Cl:20][C:21]1[C:25](Cl)=[N:24][S:23][N:22]=1>C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:20][C:21]1[C:25]([C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=2)=[N:24][S:23][N:22]=1 |^1:37,39,58,77|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
C(CCC)[Sn](C1=CC=CC=C1)(CCCC)CCCC
Name
tetrakis (triphenylphosphine)palladium(0)
Quantity
0.29 g
Type
reactant
Smiles
Name
Quantity
0.775 g
Type
reactant
Smiles
ClC1=NSN=C1Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.145 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
After 24 h of reflux
Duration
24 h

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
ClC1=NSN=C1C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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